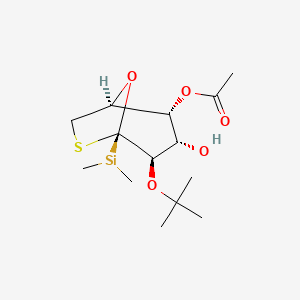
5,6,13,14-Tetraphenylpentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,13,14-Tetraphenylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,13,14-Tetraphenylpentacene typically involves the nucleophilic addition of bulky aryl substituents to pentacene-6,13-quinone. This reaction is carried out using lithium organic reagents, which facilitate the installation of phenyl groups at the desired positions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,13,14-Tetraphenylpentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its dihydro forms, which have different electronic properties.
Substitution: The phenyl groups can be further functionalized through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pentacenes and quinones, which can be further utilized in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
5,6,13,14-Tetraphenylpentacene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.
Wirkmechanismus
The mechanism by which 5,6,13,14-Tetraphenylpentacene exerts its effects is primarily related to its electronic properties. The phenyl groups influence the compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, affecting its conductivity and stability. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrophobic effects, influencing various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Pentacene: The parent compound, known for its use in organic semiconductors.
Tetracene: Another polycyclic aromatic hydrocarbon with similar electronic properties but fewer aromatic rings.
Hexacene: A larger acene with increased reactivity and lower stability compared to pentacene derivatives.
Uniqueness: This makes it more suitable for applications in organic electronics and materials science compared to its unsubstituted counterparts .
Eigenschaften
CAS-Nummer |
478799-49-4 |
|---|---|
Molekularformel |
C46H30 |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
5,6,13,14-tetraphenylpentacene |
InChI |
InChI=1S/C46H30/c1-5-17-31(18-6-1)41-37-27-15-16-28-38(37)42(32-19-7-2-8-20-32)46-44(34-23-11-4-12-24-34)40-30-36-26-14-13-25-35(36)29-39(40)43(45(41)46)33-21-9-3-10-22-33/h1-30H |
InChI-Schlüssel |
BCTOQQPZENASOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC6=CC=CC=C6C=C5C(=C24)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
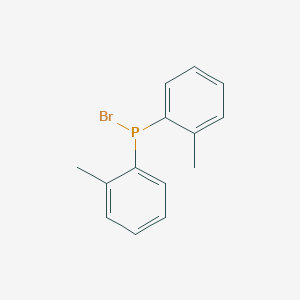

![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
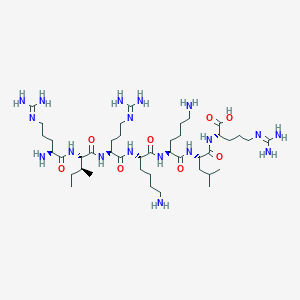
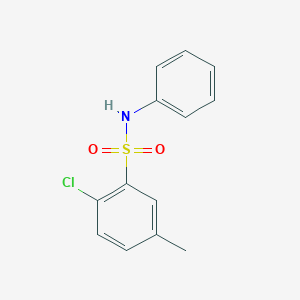
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
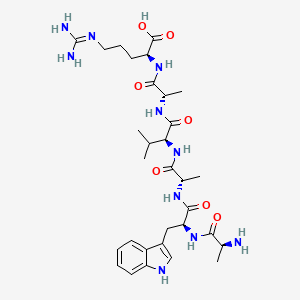
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
